- Parallel Chemistry Approach to Identify Novel Nuclear Receptor Ligands Based on the GW0742 Scaffold, ACS Combinatorial Science, 2017, 19(10), 646-656

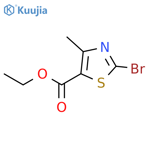

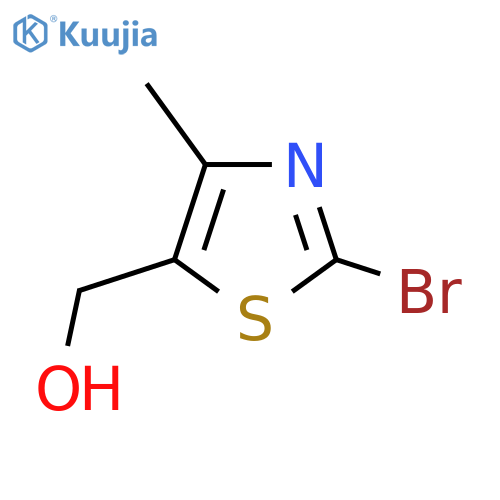

Cas no 933782-03-7 ((2-bromo-4-methyl-1,3-thiazol-5-yl)methanol)

933782-03-7 structure

Nome del prodotto:(2-bromo-4-methyl-1,3-thiazol-5-yl)methanol

Numero CAS:933782-03-7

MF:C5H6BrNOS

MW:208.076239109039

MDL:MFCD20441256

CID:2119407

PubChem ID:59295463

(2-bromo-4-methyl-1,3-thiazol-5-yl)methanol Proprietà chimiche e fisiche

Nomi e identificatori

-

- (2-bromo-4-methylthiazol-5-yl)methanol

- XLVPVZKGRKXLIA-UHFFFAOYSA-N

- 5-Thiazolemethanol, 2-bromo-4-methyl-

- (2-Bromo-4-methyl-thiazol-5-yl)-methanol

- (2-Bromo-4-methylthiazol-5-yl)methanol, AldrichCPR

- 2-Bromo-4-methyl-5-thiazolemethanol (ACI)

- (2-Bromo-4-methyl-1,3-thiazol-5-yl)methanol

- DB-309704

- CS-0162332

- 933782-03-7

- E76577

- BS-50892

- EN300-3253291

- SCHEMBL2244526

- (2-bromo-4-methyl-1,3-thiazol-5-yl)methanol

-

- MDL: MFCD20441256

- Inchi: 1S/C5H6BrNOS/c1-3-4(2-8)9-5(6)7-3/h8H,2H2,1H3

- Chiave InChI: XLVPVZKGRKXLIA-UHFFFAOYSA-N

- Sorrisi: BrC1=NC(C)=C(CO)S1

Proprietà calcolate

- Massa esatta: 206.93535g/mol

- Massa monoisotopica: 206.93535g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 9

- Conta legami ruotabili: 1

- Complessità: 103

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 61.4

- XLogP3: 1.5

(2-bromo-4-methyl-1,3-thiazol-5-yl)methanol Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-3253291-10.0g |

(2-bromo-4-methyl-1,3-thiazol-5-yl)methanol |

933782-03-7 | 95.0% | 10.0g |

$1070.0 | 2025-03-18 | |

| Enamine | EN300-3253291-2.5g |

(2-bromo-4-methyl-1,3-thiazol-5-yl)methanol |

933782-03-7 | 95.0% | 2.5g |

$298.0 | 2025-03-18 | |

| Alichem | A059006599-10g |

(2-Bromo-4-methylthiazol-5-yl)methanol |

933782-03-7 | 97% | 10g |

$1672.32 | 2023-08-31 | |

| A2B Chem LLC | AX50855-250mg |

(2-Bromo-4-methylthiazol-5-yl)methanol |

933782-03-7 | 95% | 250mg |

$47.00 | 2024-05-20 | |

| Crysdot LLC | CD11010105-10g |

(2-Bromo-4-methylthiazol-5-yl)methanol |

933782-03-7 | 97% | 10g |

$1126 | 2024-07-19 | |

| Key Organics Ltd | BS-50892-1g |

(2-Bromo-4-methylthiazol-5-yl)methanol |

933782-03-7 | >97% | 1g |

£353.00 | 2025-02-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VT710-200mg |

(2-bromo-4-methyl-1,3-thiazol-5-yl)methanol |

933782-03-7 | 97% | 200mg |

663.0CNY | 2021-07-14 | |

| Enamine | EN300-3253291-5.0g |

(2-bromo-4-methyl-1,3-thiazol-5-yl)methanol |

933782-03-7 | 95.0% | 5.0g |

$555.0 | 2025-03-18 | |

| Enamine | EN300-3253291-1.0g |

(2-bromo-4-methyl-1,3-thiazol-5-yl)methanol |

933782-03-7 | 95.0% | 1.0g |

$144.0 | 2025-03-18 | |

| Enamine | EN300-3253291-0.05g |

(2-bromo-4-methyl-1,3-thiazol-5-yl)methanol |

933782-03-7 | 95.0% | 0.05g |

$34.0 | 2025-03-18 |

(2-bromo-4-methyl-1,3-thiazol-5-yl)methanol Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Sodium borohydride Solvents: Ethanol , Water ; rt; overnight, rt

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 3 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min, rt

Riferimento

- Preparation of isoxazole derivatives as GPR40 modulators, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 1 h

1.2 Reagents: Sodium hydroxide Solvents: Water

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

1.3 Reagents: Hydrochloric acid Solvents: Water

Riferimento

- Novel phenylpropionic acid derivatives as peroxisome proliferator-activated gamma receptor modulators, method of preparing the same, and pharmaceutical composition comprising the same, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Sodium borohydride Solvents: Ethanol , Water ; rt; overnight, rt

Riferimento

- Preparation of heterocyclic derivatives such as 2-aminopyridine and 3-aminopyridazine derivatives as anaplastic lymphoma kinase (ALK) inhibitors for the treatment of diseases, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Sodium borohydride Solvents: Ethanol , Water ; 0 °C; 16 h, rt

Riferimento

- Novel oxazole and thiazole compounds as β-catenin modulators and uses thereof, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Sodium borohydride Solvents: Ethanol , Water ; 12 h, rt

Riferimento

- Phenyl-1,2,4-oxadiazolone derivatives as PPAR agonists, processes for their preparation and their use as pharmaceuticals, World Intellectual Property Organization, , ,

(2-bromo-4-methyl-1,3-thiazol-5-yl)methanol Raw materials

(2-bromo-4-methyl-1,3-thiazol-5-yl)methanol Preparation Products

(2-bromo-4-methyl-1,3-thiazol-5-yl)methanol Letteratura correlata

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

-

Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756

-

Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587

933782-03-7 ((2-bromo-4-methyl-1,3-thiazol-5-yl)methanol) Prodotti correlati

- 2137607-61-3(1-(Azidomethyl)-2-oxaspiro[4.5]decan-3-one)

- 2138225-61-1(2-(adamantan-2-yl)-3-{(benzyloxy)carbonylamino}propanoic acid)

- 2411199-96-5(N-(2-oxo-1-phenylazetidin-3-yl)-5-[(trifluoromethyl)sulfanyl]furan-2-carboxamide)

- 1822671-27-1(1-Pyrrolidinecarboxylic acid, 3-(bromomethyl)-4-methyl-, 1,1-dimethylethyl ester)

- 1803812-74-9(3-Fluoro-2-methoxy-4-phenylpyridine)

- 2034397-81-2(3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1r,4r)-4-(3-cyanopyrazin-2-yl)oxycyclohexylpropanamide)

- 1805258-39-2(3-(Difluoromethyl)-6-hydroxy-4-iodopyridine-2-carbonyl chloride)

- 1171909-95-7(2-(4-(((9H-fluoren-9-yl)methoxy)carbonyl)piperazin-2-yl)acetic acid hydrochloride)

- 851410-96-3(3,5-dimethoxy-N-{4-methyl-5-oxo-5H-chromeno4,3-bpyridin-2-yl}benzamide)

- 868679-94-1(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 5-chloro-2-nitrobenzoate)

Fornitori consigliati

Taizhou Jiayin Chemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Shanghai Xinsi New Materials Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Xiamen PinR Bio-tech Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

pengshengyue

Membro d'oro

CN Fornitore

Grosso

Jincang Pharmaceutical (Shanghai) Co., LTD.

Membro d'oro

CN Fornitore

Reagenti